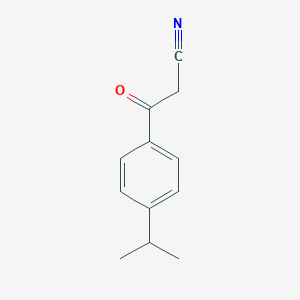

3-(4-Isopropylphenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(4-propan-2-ylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPGQMYJLCNLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402275 | |

| Record name | 3-(4-isopropylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199102-70-0 | |

| Record name | 4-(1-Methylethyl)-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199102-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-isopropylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3-[4-(propan-2-yl)phenyl]propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Isopropylphenyl 3 Oxopropanenitrile

Established Synthetic Pathways

The synthesis of 3-(4-Isopropylphenyl)-3-oxopropanenitrile has been approached through several established routes, primarily involving condensation reactions. These methods focus on the formation of the key carbon-carbon bond that unites the isopropylphenyl and oxopropanenitrile moieties.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, involving the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction, a type of crossed aldol (B89426) condensation, is fundamental to creating carbon-carbon bonds. wikipedia.orgslideshare.net In the context of synthesizing this compound, this would typically involve the reaction of a derivative of 4-isopropylbenzaldehyde (B89865) with an acetonitrile (B52724) derivative. The versatility of the Claisen-Schmidt condensation allows for variations in catalysts and reaction conditions to achieve desired products. numberanalytics.comnih.gov

Alternative Condensation Reactions and Precursor Transformations

Beyond the traditional Claisen-Schmidt condensation, other synthetic strategies have been developed. One notable method involves the reaction of amides and acetonitriles in a transition-metal-catalyst-free environment to produce β-ketonitriles. rsc.org For instance, a general procedure has been described for the synthesis of β-ketonitriles from secondary amides in a single pot. rsc.org This approach provides an alternative pathway to the target molecule, potentially avoiding the use of metal catalysts and offering a different substrate scope. Another synthetic route involves the asymmetric hydrogenation of (E)-3-(4-isopropylphenyl)-2-methyl acrylic acid, which serves as a key intermediate in the synthesis of related compounds. researchgate.net

One-Pot Synthetic Procedures

To enhance efficiency and reduce waste, one-pot synthetic procedures are highly desirable in chemical manufacturing. Such procedures for related heterocyclic compounds, like 3-substituted coumarins and 3,4-dihydropyrano[c]chromenes, have been successfully developed. clockss.orgresearchgate.netscispace.com These methods often involve the condensation of multiple components in a single reaction vessel, sometimes in environmentally benign solvents like water. clockss.org For example, the Knoevenagel condensation has been utilized in a one-pot synthesis of 3-substituted coumarins in an aqueous medium. clockss.org Similarly, one-pot syntheses of 1-aryl-3-trifluoromethylpyrazoles have been achieved through a cascade of reactions involving in situ generated nitrile imines. nih.gov These examples highlight the potential for developing a streamlined one-pot synthesis for this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of any synthetic procedure hinges on the careful optimization of reaction conditions. For the synthesis of this compound, the choice of catalysts, reagents, and solvents plays a critical role in maximizing the yield and ensuring the selective formation of the desired product.

Influence of Catalysts and Reagents in Condensation Reactions

The Claisen-Schmidt condensation is typically catalyzed by a base, such as sodium hydroxide (B78521), or an acid. wikipedia.orgnih.gov The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of byproducts. For instance, solvent-free Claisen-Schmidt reactions using solid sodium hydroxide have been shown to produce quantitative yields of α,α′-bis-(substituted-benzylidene)cycloalkanones. nih.gov In other syntheses, the use of specific reagents like cetyltrimethylammonium bromide as a phase-transfer catalyst has been shown to be beneficial, particularly for reactions involving hydrophobic substrates in aqueous media. clockss.org The development of base-free synthesis methods, as demonstrated in the intramolecular cyclodemesylation for 2-oxazoline synthesis, also presents an interesting avenue for optimization. researchgate.net

Application of Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. utsa.edu The application of microwave irradiation to the synthesis of β-ketonitriles has been shown to be effective. utsa.edu For the synthesis of this compound, a microwave-assisted Claisen condensation can be employed.

In a typical microwave-assisted protocol, the reactants (e.g., an ester of 4-isopropylbenzoic acid and acetonitrile) and a suitable base are mixed in a solvent within a sealed microwave vial and subjected to microwave irradiation. The ability of microwaves to rapidly and uniformly heat the reaction mixture can lead to a significant reduction in reaction time, often from hours to minutes. utsa.edu

Research on the synthesis of various β-ketonitriles using microwave reactors has demonstrated that yields can range from 30% to over 70%, with reaction times as short as ten minutes. utsa.edu The optimization of microwave parameters, such as power and temperature, is crucial for achieving the best results.

| Parameter | Condition | Advantage |

| Heating Method | Microwave Irradiation | Rapid and uniform heating, significant reduction in reaction time. utsa.edu |

| Reaction Time | 5 to 30 minutes | Drastic reduction compared to conventional heating (hours). utsa.edu |

| Temperature | 80°C to 150°C | Higher temperatures can be reached quickly and maintained precisely. |

| Yield | Moderate to Good (e.g., 30-72% for analogous compounds) | Often comparable or higher than conventional methods. utsa.edu |

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for β-Ketonitriles.

Advanced Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of this compound from the crude reaction mixture are essential steps to obtain a product of high purity. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual base. Advanced purification techniques are often necessary to remove these impurities effectively.

Flash Chromatography: Flash column chromatography is a widely used and effective method for the purification of β-ketonitriles. utsa.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The crude product is loaded onto the column, and the mobile phase is passed through under pressure. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. For β-ketonitriles, a common eluent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). rsc.org The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Recrystallization: Recrystallization is another powerful technique for purifying solid organic compounds. The principle of this method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. The hot, saturated solution is then allowed to cool slowly, leading to the formation of crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Aqueous Work-up: Before chromatographic purification or recrystallization, an aqueous work-up is typically performed. This involves quenching the reaction with a dilute acid, such as hydrochloric acid, to neutralize the base. utsa.edu The product is then extracted into an organic solvent. utsa.edu This initial step helps to remove a significant portion of inorganic salts and other water-soluble impurities. utsa.edu

| Technique | Principle | Application for this compound |

| Flash Chromatography | Differential adsorption on a stationary phase. utsa.edu | Effective for separating the target compound from unreacted starting materials and organic byproducts. utsa.edursc.org |

| Recrystallization | Difference in solubility at varying temperatures. | Ideal for final purification of the solid product to achieve high purity. |

| Aqueous Work-up | Partitioning between aqueous and organic phases. utsa.edu | Initial purification step to remove inorganic salts and water-soluble impurities. utsa.edu |

Table 3: Advanced Purification and Isolation Techniques.

Chemical Reactivity and Transformations of 3 4 Isopropylphenyl 3 Oxopropanenitrile

Nucleophilic Additions and Condensation Reactions Involving the Carbonyl Group

The carbonyl group (C=O) in 3-(4-isopropylphenyl)-3-oxopropanenitrile is a key site for nucleophilic addition reactions. In these reactions, a nucleophile attacks the partially positive carbon atom of the carbonyl group, leading to the formation of a new single bond and the breaking of the carbon-oxygen pi bond. masterorganicchemistry.comyoutube.com The resulting intermediate is a tetrahedral alkoxide, which can then be protonated to form an alcohol. libretexts.org The rate of this addition is influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase its reactivity, while electron-donating groups decrease it. masterorganicchemistry.com

One common type of reaction involving the carbonyl group is condensation. For instance, the alkaline condensation of 4-isopropylbenzaldehyde (B89865) with propanal initially forms an aldol (B89426), which then leads to 2-methyl-3-(4-isopropylphenyl)-2-propenal. This unsaturated aldehyde can be selectively hydrogenated to produce the corresponding saturated aldehyde. lookchem.comchemicalbook.com This type of reaction, known as a crossed-aldol condensation followed by hydrogenation, is a common industrial method for synthesizing related compounds like cyclamen aldehyde. wikipedia.org

The versatility of the carbonyl group allows for its participation in various multi-component reactions, where several simple starting materials combine to form a more complex product in a single step. acsgcipr.org These reactions often involve a series of nucleophilic additions and condensation steps.

Cyclization Reactions Leading to Complex Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds through cyclization reactions. These reactions often involve the participation of both the carbonyl and nitrile functionalities in the formation of new rings.

Multicomponent Pyridine (B92270) Ring Annulations and Derivatives

The synthesis of pyridine derivatives can be achieved through multicomponent reactions (MCRs). acsgcipr.org These reactions offer an efficient way to construct the pyridine ring by combining several simple molecules in a one-pot process. acsgcipr.org For example, a four-component reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate (B1210297) can produce indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids. nih.govbeilstein-journals.orgnih.gov This transformation proceeds through a tandem sequence of six steps: Knoevenagel condensation, nucleophilic addition to the carbonyl group, Michael addition, N-cyclization, elimination, and finally, air oxidation to form the aromatic pyridine ring. nih.govbeilstein-journals.orgnih.gov The yields of these reactions are often excellent, highlighting the efficiency of this approach. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile | Aromatic Aldehyde | Cycloalkanone | Ammonium Acetate | Indole-cycloalkyl[b]pyridine-3-carbonitrile |

Synthesis of Pyrazolo[3,4-b]pyridines as Key Scaffolds

Pyrazolo[3,4-b]pyridines are another class of heterocyclic compounds that can be synthesized using this compound as a starting material. mdpi.com These compounds are of interest due to their potential biological activities. mdpi.com One synthetic route involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com The synthesis can also be achieved through a multi-component reaction involving aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, catalyzed by a nano-magnetic metal-organic framework. nih.gov This method provides high yields under solvent-free conditions. nih.gov The structure of the resulting pyrazolo[3,4-b]pyridines can be confirmed by the characteristic chemical shifts observed in their NMR spectra. mdpi.com

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Product |

| Aldehyde | 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine | 3-(Cyanoacetyl)indole | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Pyrazolo[3,4-b]pyridine derivative |

Formation of Indole-Cycloalkyl[b]pyridine Hybrids via Tandem Processes

The formation of indole-cycloalkyl[b]pyridine hybrids showcases the power of tandem reactions in organic synthesis. nih.govbeilstein-journals.orgnih.gov A one-pot, four-component reaction between 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium acetate leads to these complex structures in excellent yields. nih.govbeilstein-journals.orgnih.gov The proposed mechanism involves a six-step sequence initiated by a Knoevenagel condensation between the 3-oxopropanenitrile (B1221605) and the aromatic aldehyde. nih.gov This is followed by the reaction of the cycloalkanone with ammonium acetate to form an enamine. A subsequent Michael addition, intramolecular cyclization, dehydration, and oxidative aromatization yield the final hybrid molecule. nih.gov The reaction conditions can be optimized to favor the formation of the desired product over intermediates. nih.govbeilstein-journals.org

| Reactant | Role in Tandem Process |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile | Initial reactant in Knoevenagel condensation |

| Aromatic aldehyde | Reacts with the oxopropanenitrile |

| Cycloalkanone | Forms an enamine with ammonium acetate |

| Ammonium acetate | Reacts with cycloalkanone and facilitates cyclization |

Generation of Tetrahydropyrido[2,3-d]pyrimidines and Analogues

Pyrido[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with diverse biological activities. nih.gov Their synthesis can be approached through various strategies, often starting from a substituted pyrimidine (B1678525) ring. jocpr.com One general method involves the reaction of an appropriately substituted 4-aminopyrimidine (B60600) with a three-carbon unit, which can be achieved through reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) or 1,3-dicarbonyl compounds. jocpr.com While direct synthesis of tetrahydropyrido[2,3-d]pyrimidines from this compound is not explicitly detailed in the provided context, the general synthetic principles for pyrido[2,3-d]pyrimidines suggest its potential as a precursor. For instance, multicomponent reactions are employed for the synthesis of related tetrahydropyrido[2,3-d]pyrimidine derivatives. researchgate.net

Iridium-Catalyzed Cascade Cyclization Reactions

Iridium catalysis has emerged as a powerful tool in organic synthesis for constructing complex molecular architectures. While the provided search results mention an iridium-catalyzed asymmetric [4+3] cycloaddition of racemic 4-indolyl allylic alcohols with azomethine ylides to form azepino[3,4,5-cd]indoles, a direct iridium-catalyzed cascade cyclization involving this compound is not specifically described. nih.gov However, the principles of transition-metal-catalyzed cascade reactions suggest that the reactive functional groups in this compound could potentially participate in such transformations to generate complex heterocyclic systems.

Derivatization Strategies and Functional Group Interconversions

The unique arrangement of functional groups in this compound allows for a range of derivatization reactions, leading to the synthesis of diverse molecular architectures. These transformations can be broadly categorized into those involving the reactive nitrile group and those targeting the isopropylphenyl ring.

Transformations Involving the Nitrile Functionality

The β-ketonitrile moiety is a well-established precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of the nitrile and the active methylene (B1212753) group, making them susceptible to nucleophilic attack.

One of the most prominent transformations is the reaction with hydrazine (B178648) derivatives to form pyrazoles. For instance, the reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of 5-(4-isopropylphenyl)-1H-pyrazol-3-amine. This reaction proceeds through an initial condensation of hydrazine with the ketone, followed by an intramolecular cyclization involving the nitrile group. This method provides a straightforward route to aminopyrazole derivatives, which are valuable intermediates in medicinal chemistry.

Similarly, condensation with substituted hydrazines can be employed to introduce diversity at the N1 position of the pyrazole (B372694) ring.

Another significant derivatization involves the reaction with urea (B33335) or thiourea (B124793) to construct pyrimidine-based scaffolds. The reaction of this compound with thiourea in the presence of a suitable base and solvent system can yield 6-(4-isopropylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. These pyrimidine thiones are versatile intermediates that can be further functionalized.

The general reaction of chalcones with thiourea to yield thiopyrimidines is a well-documented process, and this compound, with its 1,3-dicarbonyl-like reactivity, follows a similar reaction pathway. wjpps.com

| Reagent | Product | Heterocyclic Core |

| Hydrazine Hydrate | 5-(4-isopropylphenyl)-1H-pyrazol-3-amine | Pyrazole |

| Thiourea | 6-(4-isopropylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one | Pyrimidine |

Table 1: Heterocyclic Derivatives from this compound

Reactions at the Isopropylphenyl Moiety

The isopropylphenyl group, also known as the cumene (B47948) moiety, can also be a site for functional group interconversions, primarily through electrophilic substitution reactions on the aromatic ring or oxidation of the isopropyl group.

The benzene (B151609) ring in the isopropylphenyl moiety is susceptible to electrophilic aromatic substitution reactions. The isopropyl group is an ortho-, para-directing activator. Given the para-substitution already present, electrophilic attack would be directed to the ortho positions relative to the isopropyl group. For example, nitration of this compound using a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding nitro derivatives, with the nitro group predominantly at the positions ortho to the isopropyl group.

| Reaction Type | Potential Product(s) |

| Nitration | 3-(4-Isopropyl-3-nitrophenyl)-3-oxopropanenitrile and/or 3-(4-Isopropyl-2-nitrophenyl)-3-oxopropanenitrile |

| Oxidation of Isopropyl Group | 3-(4-(2-hydroxypropan-2-yl)phenyl)-3-oxopropanenitrile or 4-(1-cyano-2-oxomethyl)benzoic acid |

Table 2: Potential Transformations at the Isopropylphenyl Moiety

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Complex Organic Molecules

The chemical structure of 3-(4-Isopropylphenyl)-3-oxopropanenitrile, featuring a reactive ketonitrile functionality attached to an isopropylphenyl group, makes it a valuable and versatile C3 building block in organic synthesis. nih.gov This unique combination of functional groups allows it to participate in a wide array of chemical transformations, leading to the construction of diverse and complex molecular architectures. Its utility as a precursor is evident in the synthesis of various organic molecules, including those with potential applications in materials science and medicinal chemistry.

The presence of the ketone and nitrile groups in a 1,3-relationship provides a platform for a variety of reactions. For instance, the active methylene (B1212753) group adjacent to the nitrile can be readily deprotonated to form a nucleophile, which can then participate in reactions with various electrophiles. This reactivity is central to its role in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the assembly of complex organic structures.

Strategic Precursor in Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov this compound serves as a strategic precursor for the synthesis of a variety of heterocyclic systems. Its ability to react with a range of reagents facilitates the construction of diverse heterocyclic scaffolds.

One notable application is in the synthesis of pyranopyrazole derivatives. researchgate.netresearchgate.netsciensage.info These compounds can be synthesized through one-pot, multicomponent reactions involving this compound or similar ketonitriles, aromatic aldehydes, hydrazine (B178648) hydrate (B1144303), and a β-keto ester. researchgate.net Various catalysts, including environmentally friendly options like baker's yeast, have been employed to facilitate these transformations, often leading to high yields. researchgate.net The resulting pyranopyrazole core is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological activities.

Another significant application is in the synthesis of polysubstituted dihydropyridines. researchgate.net Dihydropyridine (B1217469) derivatives are a well-known class of compounds with important pharmacological properties. The synthesis of novel N-substituted 1,4-dihydropyridine (B1200194) derivatives has been achieved through a three-component reaction utilizing methyl (arylmethylidene) pyruvates, an aniline, and a 1,3-dicarbonyl compound, which can be analogous to the reactivity of this compound. researchgate.net This domino Michael addition/cyclization reaction sequence highlights the utility of such building blocks in constructing complex heterocyclic frameworks. researchgate.net

The versatility of this compound as a precursor extends to the synthesis of other heterocyclic systems, such as fused pyrrolocoumarins and various nitrogen-containing heterocycles, demonstrating its broad applicability in this area of organic synthesis. nih.govnih.gov

Integration into Multicomponent Reaction Systems for Synthetic Efficiency

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. organic-chemistry.orgnih.govtcichemicals.com this compound is an excellent substrate for integration into MCR systems. Its dual reactivity, stemming from the ketone and nitrile functionalities, allows it to participate in sequential or domino reactions with multiple other components.

As mentioned previously, the synthesis of pyranopyrazoles is a prime example of an MCR where this compound or its analogs can be a key component. researchgate.netresearchgate.netsciensage.info These reactions, often involving four components, streamline the synthesis of these valuable heterocyclic compounds. researchgate.netresearchgate.net The use of various catalysts, including nanocatalysts and biocatalysts, can further enhance the efficiency and greenness of these MCRs. nih.govnih.gov

The synthesis of polysubstituted 1,4-dihydropyridines also showcases the power of MCRs. researchgate.net A one-pot, three-component reaction has been developed for the efficient synthesis of novel N-substituted 1,4-dihydropyridine derivatives. researchgate.net This approach, which involves a domino Michael/cyclization sequence, demonstrates the strategic use of building blocks like this compound to achieve synthetic efficiency. researchgate.net

The ability to participate in such convergent reaction cascades makes this compound a valuable tool for rapidly generating libraries of complex molecules from simple and readily available starting materials. This aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

Scaffold Design for the Development of Novel Chemical Libraries

This compound serves as a valuable starting point for the design of novel chemical libraries due to its inherent structural features and chemical reactivity. The isopropylphenyl group provides a lipophilic and sterically defined region, while the ketonitrile moiety offers a versatile handle for a wide range of chemical modifications and diversifications.

By systematically reacting this compound with a variety of building blocks in parallel synthesis or through multicomponent reactions, chemists can generate large and diverse libraries of compounds. For example, by varying the aldehyde and other components in the synthesis of pyranopyrazoles or dihydropyridines, a library of analogs with different substituents can be readily prepared. researchgate.netresearchgate.netresearchgate.net

This approach allows for the systematic exploration of the chemical space around the core scaffold provided by this compound. chemrxiv.org The resulting libraries can be designed to be target-focused, aiming at a specific biological target or property, or diversity-oriented, covering a broad range of chemical structures. nih.govdrugdesign.org The ability to generate such libraries efficiently makes this compound a valuable tool in the quest for new and improved functional molecules.

Catalytic Applications and Material Science Research

Utilization in Organic Catalysis

The presence of both a keto and a nitrile functional group in a 1,3-relationship allows 3-(4-Isopropylphenyl)-3-oxopropanenitrile to act as a bidentate ligand, capable of coordinating with various metal centers. This characteristic is pivotal for its potential applications in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. While specific studies on metal complexes of this compound are not extensively documented, the broader class of β-dicarbonyl and related compounds has been widely explored as ligands. These ligands form stable chelate rings with transition metals, influencing the electronic and steric environment of the catalytic center. Such complexes are known to catalyze a variety of organic transformations.

Table 1: Potential Homogeneous Catalytic Applications for Metal Complexes of β-Ketonitrile Ligands

| Catalytic Reaction | Potential Metal Center | Role of the β-Ketonitrile Ligand |

|---|---|---|

| Hydrogenation | Rhodium, Ruthenium | Stabilizes the metal center and influences enantioselectivity. |

| Carbon-Carbon Coupling | Palladium, Nickel | Affects the rate and selectivity of cross-coupling reactions. |

This table is illustrative of potential applications based on the known catalytic activity of metal complexes with structurally similar β-dicarbonyl ligands.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is critical in determining the structure, porosity, and ultimately, the functional properties of the MOF. Compounds with bidentate coordinating sites, such as dicarboxylates or β-diketonates, are common building blocks for MOFs.

Although direct synthesis of MOFs using this compound as the primary linker has not been reported, the use of bis(β-diketonate) ligands in MOF synthesis has been demonstrated rsc.orgresearchgate.net. This suggests the feasibility of incorporating β-ketonitrile moieties into MOF structures. Such MOFs could exhibit interesting catalytic properties, with the metal nodes acting as active sites and the porous framework allowing for size- and shape-selective catalysis.

Table 2: Comparison of Ligand Types for MOF Synthesis

| Ligand Type | Common Examples | Resulting MOF Characteristics | Potential Catalytic Applications |

|---|---|---|---|

| Dicarboxylates | Terephthalic acid | High thermal and chemical stability, well-defined porosity. | Gas storage, separations, catalysis. |

| Bis(β-diketonates) | 3,4-diacetyl-2,5-dioxohexane | Formation of 2D and 3D networks, potential for tunable porosity. rsc.orgresearchgate.net | Lewis acid catalysis, oxidation reactions. |

Development of Porous Organic Polymers (POPs) and Related Materials

Porous Organic Polymers (POPs) are a class of amorphous or crystalline materials with high surface areas and tunable porosities, synthesized from organic building blocks. Their properties make them promising candidates for applications in gas storage, separation, and heterogeneous catalysis morressier.comdntb.gov.ua.

The incorporation of specific functional groups into the backbone of POPs can significantly enhance their catalytic performance. While no POPs derived directly from this compound are documented, the synthesis of POPs from monomers containing keto-enamine linkages has been reported unimib.it. These nitrogen-rich polymers exhibit high affinity for CO2 and can serve as platforms for catalysis. The nitrile and ketone functionalities of this compound could be similarly exploited to introduce reactive sites or metal-binding domains within a POP structure.

The high surface area and chemical tunability of POPs make them excellent supports for catalysts and reagents. For instance, POPs can be functionalized to act as solid-phase transfer catalysts. Porous ionic organic polymers have been shown to be effective in this regard researchgate.net.

Furthermore, POPs with high nitrogen content or specific functionalities are being actively investigated for CO2 capture and conversion nih.govresearchgate.net. Porphyrin-based POPs, for example, have been used to catalyze the cycloaddition of CO2 to epoxides nih.gov. While not directly related, this highlights the potential for designing POPs with specific functionalities for targeted catalytic applications. A POP derived from or functionalized with this compound could potentially be explored for similar applications, leveraging the polarity and metal-coordinating ability of its functional groups.

Table 3: Potential Applications of POPs Functionalized with β-Ketonitrile Moieties

| Application | Relevant POP Characteristic | Potential Advantage of β-Ketonitrile Functionality |

|---|---|---|

| CO2 Fixation | High surface area, presence of nitrogen atoms. unimib.itnih.gov | The nitrile group could enhance CO2 affinity through dipole-quadrupole interactions. |

| Phase Transfer Catalysis | Porous structure, ability to support ionic species. researchgate.net | The polar nature of the β-ketonitrile group could facilitate the transfer of reactants between phases. |

Mechanistic Investigations of Reactions Involving 3 4 Isopropylphenyl 3 Oxopropanenitrile

Elucidation of Reaction Mechanisms in Cycloaddition and Annulation Processes

While specific studies detailing the cycloaddition and annulation reactions of 3-(4-isopropylphenyl)-3-oxopropanenitrile are not extensively documented, the mechanistic pathways can be inferred from the well-established reactivity of β-ketonitriles. These compounds are valuable precursors in the synthesis of various heterocyclic systems through such processes.

In the context of [3+2] cycloaddition reactions , the enolate form of this compound can act as a 1,3-dipole equivalent. The reaction likely proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate, particularly in polar solvents. The regioselectivity of these reactions is often governed by both steric and electronic factors, with the nucleophilic carbon of the enolate preferentially attacking the more electrophilic center of the dipolarophile.

Annulation reactions , such as the Robinson annulation, represent a powerful tool for the construction of six-membered rings. nih.govbeilstein-journals.org A plausible mechanism for the annulation of this compound with a Michael acceptor, like methyl vinyl ketone, would commence with a Michael addition. The enolate of the β-ketonitrile, generated by a base, would attack the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular aldol (B89426) condensation, where the newly formed enolate attacks the carbonyl carbon of the original β-ketonitrile moiety, leading to the cyclized product. Subsequent dehydration would yield the final α,β-unsaturated cyclic ketone. The reaction is a classic example of a tandem or cascade reaction, where the initial Michael adduct sets the stage for the subsequent intramolecular cyclization. frontiersin.org

| Reaction Type | Key Mechanistic Steps | Plausible Intermediates |

| [3+2] Cycloaddition | Formation of enolate, nucleophilic attack on dipolarophile, ring closure. | Zwitterionic intermediate |

| Robinson Annulation | Michael addition, intramolecular aldol condensation, dehydration. | 1,5-dicarbonyl intermediate, aldol addition product |

Mechanism of Action in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtcichemicals.com 3-Oxo-3-arylpropanenitriles, including this compound, are valuable substrates in various MCRs for the synthesis of highly substituted heterocyclic compounds.

One notable example is the synthesis of 3-aryl-4-(arylthio)-1H-pyrazol-5-amines through a three-component reaction of 3-oxo-3-arylpropanenitriles, arylsulfonyl hydrazides, and N-iodosuccinimide (NIS). The proposed mechanism involves a sequence of cyclization and sulfenylation reactions. Initially, the β-ketonitrile reacts with the arylsulfonyl hydrazide to form a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization to form a pyrazole (B372694) ring. The subsequent reaction with NIS and the arylsulfonyl hydrazide leads to the introduction of the arylthio group at the 4-position of the pyrazole ring.

Another significant MCR is the Hantzsch pyridine (B92270) synthesis, which can be adapted for β-ketonitriles. The mechanism involves a Knoevenagel condensation, the formation of an enamine, a Michael addition, and a final cyclocondensation to afford dihydropyridine (B1217469) derivatives. nih.gov The versatility of isocyanide-based MCRs, such as the Ugi and Passerini reactions, also allows for the incorporation of β-ketonitrile scaffolds into diverse molecular architectures, often proceeding through α-adducts as key intermediates. nih.govfrontiersin.org

| MCR Type | Reactants | Key Mechanistic Features | Resulting Scaffold |

| Pyrazole Synthesis | 3-Oxo-3-arylpropanenitriles, Arylsulfonyl hydrazides, NIS | Cyclization, Sulfenylation | 3-Aryl-4-(arylthio)-1H-pyrazol-5-amines |

| Hantzsch-like Pyridine Synthesis | β-Ketonitrile, Aldehyde, Ammonia source | Knoevenagel condensation, Michael addition, Cyclocondensation | Dihydropyridines |

| Isocyanide-based MCRs | β-Ketonitrile, Isocyanide, Amine, Carboxylic acid (Ugi) | Formation of α-adducts | Peptidomimetic structures |

Study of Cooperative Vinylogous Anomeric-Based Oxidation Pathways

The concept of cooperative vinylogous anomeric-based oxidation (CVABO) describes an internal redox process facilitated by stereoelectronic effects, where a molecule is oxidized without the need for an external oxidizing agent. researchgate.net This pathway is particularly relevant in the synthesis of certain nitrogen-containing heterocycles.

While direct studies on this compound are limited, a plausible CVABO mechanism can be proposed for its participation in the synthesis of substituted pyridines. In a multi-component reaction involving an aldehyde, malononitrile (B47326), and an ammonium (B1175870) source, an initial Knoevenagel condensation between the aldehyde and malononitrile would occur. The resulting vinylogous nitrile can then react with the enamine derived from this compound and the ammonium source. The key step in the CVABO pathway would be the intramolecular hydride transfer from a dihydropyridine intermediate. The lone pair of a nitrogen atom, through a vinylogous extension, interacts with the antibonding orbital of a C-H bond, facilitating the departure of a hydride ion. This internal redox process leads to the aromatization of the pyridine ring.

Role of Catalysts in Reaction Pathway Modulation

Catalysts play a crucial role in modulating the reaction pathways of transformations involving this compound, influencing reaction rates, yields, and selectivities.

In the context of MCRs, both acid and base catalysts are frequently employed. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidinones from β-ketonitriles, the initial formation of 5-aminopyrazoles can be achieved under microwave irradiation, and the subsequent condensation with a ketoester can be promoted by an acid. nih.gov The choice of catalyst can also influence the chemoselectivity of a reaction. For example, in the radical addition of β-ketonitriles to dienes, the selection of the radical oxidant, such as Mn(OAc)₃ or ceric ammonium nitrate (B79036) (CAN), can be critical for achieving good yields depending on the substrate. nih.gov

In annulation reactions, the catalyst can control the stereoselectivity of the process. For instance, phosphine-catalyzed [4+3] annulations have been developed for the synthesis of seven-membered rings. researchgate.net The nature of the phosphine (B1218219) ligand can significantly impact the efficiency and diastereoselectivity of the reaction. Similarly, in cycloaddition reactions, Lewis acid catalysts can enhance the reactivity of the dienophile and influence the endo/exo selectivity of the Diels-Alder reaction.

The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is also gaining prominence. These materials can offer high surface area, tunable porosity, and active sites that can facilitate reactions in a highly efficient and often recyclable manner, as seen in some CVABO-driven syntheses. researchgate.net

| Reaction Type | Catalyst Type | Role of Catalyst |

| Multi-component Reactions | Acid/Base | Promotes condensation and cyclization steps. |

| Radical Annulation | Radical Initiators (e.g., Mn(OAc)₃, CAN) | Initiates radical formation and controls chemoselectivity. |

| [4+3] Annulation | Phosphines | Controls stereoselectivity and reaction efficiency. |

| Cooperative Vinylogous Anomeric-Based Oxidation | Heterogeneous Catalysts (e.g., MOFs) | Provides active sites and enhances reaction efficiency. |

Computational and Theoretical Studies

Quantum Chemical Parameter Analysis for Understanding Reactivity and Stability

Quantum chemical calculations provide a powerful framework for dissecting the intrinsic properties of a molecule. By employing sophisticated theoretical models, it is possible to predict and understand the reactivity and stability of 3-(4-Isopropylphenyl)-3-oxopropanenitrile.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and widely used method for investigating the electronic excited states of molecules. semanticscholar.orgrsc.orgrsc.org This approach allows for the calculation of properties directly related to a molecule's interaction with light, such as its absorption and emission spectra. rsc.org For this compound, TD-DFT calculations can predict the energies of its low-lying valence excited states with a reasonable degree of accuracy, typically within 0.3 eV of experimental values. q-chem.com This information is vital for understanding the photophysical behavior of the compound. The method works by determining the response of the ground state electron density to a time-varying electric field, with the poles of this response corresponding to the excitation energies. q-chem.com

Analysis of Singlet-Triplet Gaps and Oscillator Strengths

A key aspect of understanding the photochemistry of a molecule is the energy gap between its lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). This gap is a critical parameter in determining the efficiency of processes such as thermally activated delayed fluorescence (TADF) and intersystem crossing. acs.org TD-DFT calculations can provide valuable estimates of this singlet-triplet gap for this compound. acs.orgarxiv.org

Furthermore, TD-DFT computes the oscillator strength for each electronic transition. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon absorption of light. westmont.edu Transitions with high oscillator strengths are considered "allowed" and are expected to result in strong absorption bands in the UV-visible spectrum, while those with low or zero oscillator strength are "forbidden". arxiv.org For instance, in many chromophores, n → π* transitions often have vanishingly small oscillator strengths. arxiv.org

Below is a hypothetical data table illustrating the kind of information that would be obtained from a TD-DFT calculation on this compound.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.85 | 0.25 | HOMO -> LUMO |

| T1 | 2.90 | 0.00 | HOMO -> LUMO |

| S2 | 4.20 | 0.01 | HOMO-1 -> LUMO |

| T2 | 3.55 | 0.00 | HOMO-1 -> LUMO |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Molecular Orbital and Electronic Structure Analysis

The arrangement and energies of molecular orbitals are fundamental to a molecule's chemical properties. Analyzing these orbitals provides deep insights into reactivity and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting chemical reactivity. numberanalytics.comnumberanalytics.comucsb.edu This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ethz.ch Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to act as an electrophile or electron acceptor. ethz.ch

For this compound, the energy and localization of its HOMO and LUMO would dictate its reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. ucsb.edu

A hypothetical representation of FMO data for this compound is presented below.

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| Gap | 4.70 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.denih.gov It illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of the molecule. uni-muenchen.de The MESP map is color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. nih.gov

For this compound, an MESP map would reveal the electron-rich areas, likely concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group due to the presence of lone pairs. libretexts.orgfiveable.me Conversely, the map would highlight electron-deficient regions, which could guide the understanding of intermolecular interactions and reactivity patterns. doaj.orgrsc.org

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a quantitative measure of electron localization in a molecule. wikipedia.orgrsc.org ELF analysis, in particular, offers a chemically intuitive picture of bonding by partitioning the molecular space into regions corresponding to core electrons, covalent bonds, and lone pairs. wikipedia.orgnumberanalytics.com High ELF values (approaching 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. numberanalytics.com

The Localized Orbital Locator (LOL) provides a complementary perspective on electron localization, with its values also indicating the extent to which electrons are localized in a particular region of space. researchgate.netjussieu.fr For this compound, ELF and LOL analyses would delineate the covalent bonds within the aromatic ring, the isopropyl group, and the oxopropanenitrile chain. These analyses would also clearly visualize the lone pair electrons on the oxygen and nitrogen atoms, further corroborating the insights gained from MESP mapping regarding the molecule's reactive sites. researchgate.netjussieu.fr

Validation of Computational Models with Experimental Spectroscopic Data

A critical step in computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. This process ensures that the chosen level of theory and basis set accurately represent the electronic and structural properties of the molecule. For this compound, this would involve comparing computed spectroscopic data against its experimentally measured spectra.

Typically, methods like Density Functional Theory (DFT) are used to calculate the optimized geometry and vibrational frequencies (Infrared and Raman spectra), as well as Nuclear Magnetic Resonance (NMR) chemical shifts. The accuracy of these calculations is highly dependent on the functional and basis set selected.

The general workflow for validation involves:

Experimental Data Acquisition: Measuring the high-resolution IR, Raman, and NMR (¹H and ¹³C) spectra of a purified sample of this compound.

Computational Modeling: Performing geometry optimization and frequency calculations using various levels of theory (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)).

Data Comparison: Correlating the calculated vibrational frequencies and chemical shifts with the experimental data. Calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors. A strong correlation and low mean absolute error between the experimental and scaled theoretical data would validate the computational model.

Although specific studies on this compound are absent, the table below illustrates how such a validation would be presented.

Table 1: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound (Note: The data below is for illustrative purposes only and is not based on actual experimental or computational results for this specific compound.)

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-31G*) | Deviation |

|---|---|---|---|

| IR Frequency (cm⁻¹) | |||

| C≡N stretch | ~2250 | 2255 | +5 |

| C=O stretch | ~1700 | 1708 | +8 |

| Aromatic C-H stretch | ~3050 | 3058 | +8 |

| ¹³C NMR Chemical Shift (ppm) | |||

| C≡N | ~115 | 114.5 | -0.5 |

| C=O | ~190 | 191.2 | +1.2 |

Predictive Modeling for Reaction Outcomes, Regioselectivity, and Stereoselectivity

Predictive modeling uses computational chemistry and machine learning to forecast the results of chemical reactions, including which products will form (reaction outcome), at which position a reaction will occur (regioselectivity), and in what spatial orientation (stereoselectivity). These models are becoming increasingly crucial for efficient synthesis design and the discovery of new molecules.

For a molecule like this compound, which contains multiple reactive sites (the ketone, the α-carbon, the nitrile, and the aromatic ring), predictive modeling could be invaluable.

Reaction Outcome Prediction: Machine learning models, often trained on vast databases of known reactions (such as those from USPTO patents), can predict the likely products when this compound is subjected to various reagents and conditions. neurips.ccmit.edu These models work by representing molecules as graphs or fingerprints and using neural networks to identify the most probable bond-breaking and bond-forming events. neurips.cc For instance, a model could predict whether a reducing agent would target the ketone or the nitrile group. The accuracy of such models can be high, with some achieving over 80-90% accuracy on test datasets. nih.govchemrxiv.org

Regioselectivity and Stereoselectivity Prediction: Quantum chemical calculations can be employed to predict selectivity. For example, in an electrophilic aromatic substitution reaction, the regioselectivity (ortho, meta, or para to the isopropyl group) could be predicted by calculating the energies of the intermediate carbocations (sigma complexes) for each pathway. The pathway with the lowest activation energy would be the predicted major product. Similarly, for reactions at the α-carbon, computational models could predict the stereochemical outcome of an asymmetric synthesis by calculating the transition state energies for the formation of different stereoisomers. Knowledge-based graph models have shown excellent performance in predicting yield and stereoselectivity for various transformations. nih.gov

The table below conceptualizes how predictive modeling data for a reaction involving this compound might be structured.

Table 2: Illustrative Predictive Modeling for the Alkylation of this compound (Note: This table is a hypothetical example to illustrate the concept.)

| Reaction Parameter | Predicted Outcome/Value | Computational Method | Confidence/Accuracy |

|---|---|---|---|

| Reaction Outcome | C-alkylation at α-carbon | Weisfeiler-Lehman Network | 85% |

| Regioselectivity | >95% C-alkylation vs. O-alkylation | DFT (Transition State Energy) | N/A |

| Stereoselectivity (ee%) | 92% (R-enantiomer) | QM-Augmented Graph Model | 90% |

While detailed computational studies specifically targeting this compound are not currently available, the frameworks and methodologies for such analyses are well-established and provide powerful insights into chemical behavior.

Spectroscopic Characterization and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Research

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-(4-Isopropylphenyl)-3-oxopropanenitrile, offering precise insights into the arrangement of atoms within the molecule.

Proton NMR (¹H NMR) is employed to identify the various proton environments within the this compound molecule. The chemical shifts, multiplicities, and integration values of the signals in a ¹H NMR spectrum provide a detailed map of the proton locations. For instance, the aromatic protons on the isopropylphenyl group typically appear as doublets, a characteristic of para-substituted benzene (B151609) rings. The methine proton of the isopropyl group shows a septet pattern due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. The methylene (B1212753) protons adjacent to the carbonyl and nitrile groups exhibit a singlet, indicating their chemical equivalence and lack of coupling with neighboring protons.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | ~7.9 | Doublet | ~8.0 |

| Aromatic Protons | ~7.4 | Doublet | ~8.0 |

| Methylene Protons | ~4.0 | Singlet | N/A |

| Isopropyl Methine Proton | ~3.0 | Septet | ~7.0 |

| Isopropyl Methyl Protons | ~1.2 | Doublet | ~7.0 |

This table presents typical ¹H NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's chemical environment, such as whether it is part of an aromatic ring, a carbonyl group, a nitrile group, or an aliphatic chain. This technique is invaluable for confirming the presence of all carbon atoms in the expected structure.

| Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | ~185 |

| Aromatic Carbons | ~158, 130, 128, 127 |

| Nitrile Carbon | ~115 |

| Isopropyl Methine Carbon | ~34 |

| Methylene Carbon | ~28 |

| Isopropyl Methyl Carbons | ~23 |

This table presents typical ¹³C NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Time-resolved NMR spectroscopy is a powerful, albeit less commonly reported, technique that could be applied to study the synthesis of this compound in real-time. By acquiring NMR spectra at successive time intervals during a reaction, it is possible to monitor the consumption of reactants, the formation of the product, and potentially detect and characterize transient reaction intermediates. This in-situ analysis provides valuable mechanistic insights that are not obtainable from conventional post-reaction workup and analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of this compound will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Another characteristic absorption is that of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band around 2200-2260 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

This table presents characteristic IR absorption frequencies for the functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In a typical mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation of this molecular ion under the high-energy conditions of the mass spectrometer produces a series of smaller, charged fragments. The analysis of these fragment ions provides a "fingerprint" that can be used to confirm the compound's structure. For example, a common fragmentation pathway might involve the loss of the isopropyl group or the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for assessing the purity of this compound and for monitoring the progress of its synthesis. In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the separation of the components in the sample is achieved based on their differential partitioning between the stationary and mobile phases. By using a suitable detector, such as a UV detector, a chromatogram is produced in which the area of the peak corresponding to this compound is proportional to its concentration. This allows for the quantitative determination of its purity. Furthermore, by taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the progress of the reaction can be effectively monitored.

Research on Derivatives and Structural Analogues

Systematic Structural Modifications and Their Impact on Chemical Properties

Systematic modification of the 3-(4-Isopropylphenyl)-3-oxopropanenitrile structure, such as altering the substituents on the aromatic ring, is a key strategy to modulate its properties. While direct studies on this specific molecule are limited, research on analogous structures provides significant insights. For instance, in studies of related 3-oxo-3-phenylpropane analogues, the introduction of different substituents onto the benzene (B151609) ring has been shown to have a profound impact on biological activity.

In one such study, various substituted benzene analogues of 3-morpholino-1-phenylpropan-1-one (B1605873) were synthesized to investigate their inhibitory effects on nitric oxide (NO) production. nih.gov The parent compound showed minimal activity, but the introduction of a 2-trifluoromethyl group on the phenyl ring resulted in a derivative with significantly enhanced inhibitory activity against NO production. nih.gov This highlights how a single, strategic modification can drastically alter the electronic and steric profile of the molecule, leading to improved interaction with biological targets. nih.gov These findings suggest that similar modifications to the 4-isopropylphenyl ring of this compound could likewise have a substantial impact on its chemical reactivity and potential applications.

Investigation of Substituent Effects on Reactivity and Synthetic Yields

For example, in the microwave-assisted synthesis of twenty-four different β-ketonitriles, it was observed that starting materials containing amino groups led to lower yields. utsa.edu This is likely due to the amino group competing with the intended carbanion in the nucleophilic attack on the carbonyl group of the ester. utsa.edu Conversely, precursors with simple hydrocarbon functionalities generally resulted in better yields and easier purification. utsa.edu

The position of a substituent can also have a remarkable effect on reactivity. In studies on different molecular systems, such as diphenylamine (B1679370) cation radicals, the position of a methyl substituent was found to dramatically alter the reaction pathway. rsc.org A 4-methyl substituent slowed the rate of dimerization compared to the unsubstituted radical, whereas a 3-methyl substituent promoted a different cyclization reaction pathway altogether. rsc.org This principle underscores how even minor positional changes of a substituent on the aromatic ring of a compound like this compound could significantly influence its reactivity in subsequent chemical transformations.

Comparative Studies of Synthetic Efficiencies Across Related Beta-Ketonitriles

The synthesis of β-ketonitriles is a foundational process in organic chemistry, and various methods have been developed and compared for their efficiency, cost-effectiveness, and environmental impact. nih.gov

Historically, the acylation of nitrile anions to form β-ketonitriles often employed strong and hazardous bases like sodium amide. nih.gov While effective, this method carries risks and can lead to the formation of amidine side-products. nih.gov Modern research has focused on developing safer and more efficient protocols.

One successful approach involves the use of inexpensive potassium tert-butoxide (KOt-Bu) in ethereal solvents for the acylation of the acetonitrile (B52724) anion with esters. researchgate.net Another advancement is the use of microwave-assisted synthesis, which has been shown to produce a variety of β-ketonitriles in moderate to good yields (30–72%) with significantly reduced reaction times. utsa.edu

More recently, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have emerged as a highly efficient, metal-free method for synthesizing β-ketonitriles, including those with challenging quaternary carbon centers, achieving yields of up to >99%. acs.org These comparative studies allow chemists to select the most appropriate synthetic route based on factors like substrate scope, required purity, and green chemistry principles. nih.govresearchgate.net

| Synthetic Method | Key Reagents/Conditions | Reported Yields | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Acylation | Sodium Amide (NaNH₂) | Variable | Established Method | Hazardous reagent, side-product formation | nih.gov |

| Base-Mediated Acylation | Potassium tert-butoxide (KOt-Bu) | Modest to Good | Inexpensive, successful with esters | Requires specific ethereal solvents | researchgate.net |

| Microwave-Assisted Synthesis | Potassium tert-butoxide, Microwave heating | 30-72% | Rapid reaction times | Yields can be moderate and substrate-dependent | utsa.edu |

| NHC-Catalyzed Radical Coupling | N-Heterocyclic Carbene (NHC), Aldehydes, AIBN | Up to >99% | High efficiency, metal-free, mild conditions | Requires specific catalyst and radical initiator | acs.org |

Synthesis of Novel Analogues for Mechanistic and Application-Oriented Research

The synthesis of novel analogues of β-ketonitriles is a vibrant area of research driven by the search for new therapeutic agents and functional materials. By creating a library of related compounds, scientists can perform structure-activity relationship (SAR) studies to identify key structural features responsible for a desired effect.

Several research programs have focused on synthesizing diverse β-ketonitriles for specific applications:

Antiparasitic Drug Discovery : A series of twenty-four β-ketonitriles were synthesized as intermediates for diaminopyrimidines, which are being investigated as potential drugs to combat parasitic diseases like leishmaniasis. utsa.edu

Antidepressant Precursors : A thiophene-substituted β-ketonitrile has been synthesized as a key intermediate for the manufacturing of duloxetine, a widely used antidepressant drug. nih.gov This demonstrates the direct application of β-ketonitrile synthesis in the pharmaceutical industry.

Anti-Inflammatory Agents : In research on related ketone structures, a library of substituted 3-morpholino-1-phenylpropan-1-one analogues was created to develop new inhibitors of nitric oxide production, a key target in inflammatory processes. nih.gov The identification of a highly active 2-trifluoromethyl analogue provides a lead structure for further development. nih.gov

| Analogue Class | Key Structural Feature | Research Application/Goal | Reference |

|---|---|---|---|

| Various substituted β-ketonitriles | Varied ester and nitrile precursors | Intermediates for antiparasitic drugs (e.g., against Leishmaniasis) | utsa.edu |

| Thiophene-substituted β-ketonitrile | Thiophene ring instead of a phenyl ring | Precursor for the antidepressant drug Duloxetine | nih.gov |

| Cinnamoylacetonitrile | An α,β-unsaturated ketone functionality | Versatile and synthetically useful building block | nih.gov |

| β-Ketonitriles with quaternary α-carbon | A fully substituted carbon atom adjacent to the nitrile | Development of novel, highly efficient synthetic methods (NHC-catalysis) | acs.org |

| 2-Trifluoromethyl-phenyl ketone analogue* | CF₃ group on the phenyl ring | Lead compound for developing new inhibitors of nitric oxide production | nih.gov |

*Note: This is an analogue of a related ketone (3-morpholino-1-phenylpropan-1-one), demonstrating the principle of analogue synthesis for application-oriented research.

Retrosynthetic Analysis and Strategic Synthesis Planning

Convergent and Linear Synthesis Strategies in Complex Molecule Construction

When planning a multi-step synthesis, chemists can choose between two primary strategies: linear and convergent synthesis. fiveable.mepediaa.comchemistnotes.com

For 3-(4-Isopropylphenyl)-3-oxopropanenitrile, both strategies can be conceptualized.

Linear Synthesis Example: A potential linear synthesis could start from cumene (B47948) (isopropylbenzene).

Friedel-Crafts acylation of cumene with acetyl chloride to form 4'-isopropylacetophenone.

Oxidation of the methyl ketone to a carboxylic acid, yielding 4-isopropylbenzoic acid.

Conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) to give 4-isopropylbenzoyl chloride.

Reaction of the acyl chloride with the enolate of acetonitrile (B52724) to yield the final product.

Convergent Synthesis Example: The disconnection approach described in section 10.1 naturally lends itself to a convergent strategy.

Fragment 1 Synthesis: Prepare the electrophilic fragment, such as 4-isopropylbenzoyl chloride, from commercially available 4-isopropylbenzoic acid.

Fragment 2 Synthesis: Prepare the nucleophilic fragment by generating the enolate of acetonitrile using a suitable base.

Coupling: Combine the two fragments in a final coupling step to form this compound.

Chemo-, Regio-, and Stereoselective Synthesis Planning for Derivatives

When planning the synthesis of more complex derivatives of this compound, the principles of selectivity become paramount.

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of other, different functional groups. bhavanscollegedakor.orgstudy.com For example, if a derivative contained both the ketone and an ester group, a reagent like sodium borohydride could be used to selectively reduce the ketone without affecting the ester. study.com In the context of our target molecule, if one wished to reduce the ketone to an alcohol, a chemoselective reducing agent would be required to avoid the simultaneous reduction of the nitrile group.

Regioselectivity deals with the preference for a reaction to occur at one position over another. study.com This is particularly important in reactions involving the aromatic ring. For instance, if a nitration reaction were to be performed on this compound, the position of the incoming nitro group would be directed by the existing substituents. The isopropyl group is an ortho-, para-director, while the acyl group is a meta-director. The outcome of the reaction would depend on the interplay of these directing effects and the reaction conditions.

Stereoselectivity is the preference for the formation of one stereoisomer over another. study.com The parent molecule, this compound, is achiral. However, if a derivative were synthesized where the ketone is reduced to an alcohol, a new chiral center would be created. An unselective reduction would produce a racemic mixture of the two enantiomers. To produce a single enantiomer, a stereoselective synthesis using a chiral reducing agent or a catalyst would be necessary. mdpi.com

Planning for the synthesis of derivatives requires careful consideration of these principles to control the outcome of each reaction step and efficiently construct the desired target molecule with the correct arrangement of atoms and functional groups. mdpi.comrsc.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(4-Isopropylphenyl)-3-oxopropanenitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-isopropylbenzaldehyde and acetonitrile derivatives. Reaction parameters such as temperature, catalyst (e.g., Knoevenagel catalysts), and solvent polarity are critical. For example, microwave-assisted synthesis (80°C, 700 W, 6 min) improves yield and reduces side products compared to conventional heating . Optimization studies should include time-resolved NMR or HPLC to monitor intermediate formation and purity.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : A combination of FT-IR (to confirm nitrile C≡N stretch at ~2200 cm⁻¹ and ketone C=O at ~1700 cm⁻¹), and NMR (to resolve aromatic protons and carbonyl carbons), and UV-Vis spectroscopy (for π→π* transitions in the conjugated system) is essential. X-ray crystallography is recommended for unambiguous confirmation of molecular geometry, as demonstrated for structurally similar compounds like 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data, such as unexpected NMR chemical shifts?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict NMR chemical shifts and vibrational frequencies. For instance, Fukui function analysis and Natural Bond Orbital (NBO) studies elucidate electronic effects from substituents like the isopropyl group, which may cause deviations in experimental vs. theoretical data . Comparative studies using software like Gaussian or ORCA help reconcile such contradictions.

Q. What strategies are employed to investigate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Kinetic studies under varying pH and solvent conditions (e.g., polar aprotic vs. protic solvents) can map reactivity trends. For example, the nitrile group’s electrophilicity is enhanced in DMSO, facilitating nucleophilic attack by amines or thiols. Mechanistic insights are gained via trapping intermediates with deuterated solvents or using stopped-flow techniques .

Q. How can cocrystallization techniques improve the purification and stability of this compound derivatives?

- Methodological Answer : Cocrystallization with hydrogen-bond donors (e.g., 3,5-dimethylpyrazole) enhances crystallinity and stability, as shown in patents for related 3-oxopropanenitrile derivatives. Phase diagrams and Hansen solubility parameters guide solvent selection, while DSC and PXRD validate cocrystal formation .

Q. What methodologies are used to assess the bioactivity of this compound, such as antimicrobial or enzyme inhibition potential?

- Methodological Answer : In vitro assays (e.g., MIC for antimicrobial activity) combined with molecular docking (AutoDock Vina, PDB ligands) screen for target interactions. For example, the compound’s nitrile and ketone moieties may bind to microbial enzymes or kinases, as seen in studies of analogous acrylonitrile derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in different solvent systems?

- Methodological Answer : Systematic solubility studies using the shake-flask method with HPLC quantification can resolve discrepancies. Variables like temperature, ionic strength, and solvent polarity must be controlled. For instance, solubility in acetonitrile vs. ethyl acetate may vary due to dipole interactions with the nitrile group .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its nitrile functionality?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group. Storage at 0–10°C in amber vials minimizes degradation. Toxicity assessments (e.g., Ames test) are advised, as nitriles can release cyanide under metabolic conditions .

Computational and Theoretical Studies

Q. Which quantum chemical parameters predict the photostability of this compound under UV exposure?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculates excited-state properties, including singlet-triplet gaps and oscillator strengths. Solvatochromic shifts in UV-Vis spectra (measured in solvents like cyclohexane vs. ethanol) validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.